3-(4-chlorobutyl)-1H-indole-5-carbonitrile
Overview
Description
While the specific compound 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is not directly mentioned in the provided papers, we can infer some information based on related compounds and their synthesis and structural analysis. Indole derivatives are a significant class of compounds in medicinal chemistry due to their presence in numerous biologically active molecules.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps to introduce various functional groups. For example, the synthesis of 4-hydroxy-1H-indole-2-carbonitrile is achieved through a three-step process starting from a tetrahydroindolone, involving cyanation and halogenation/dehydrohalogenation steps, with an overall yield of 84% . This suggests that the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile could also involve multi-step reactions, possibly starting from a simple indole or indolone and introducing the chlorobutyl and carbonitrile groups in subsequent steps.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of crystalline compounds. For instance, the crystal structure of a pyrazolo[3,4-b]pyridine derivative was determined using this method . Although the exact structure of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is not provided, similar analytical techniques could be used to elucidate its structure, including the positioning of the chlorobutyl and carbonitrile groups on the indole framework.
Chemical Reactions Analysis
The reactivity of indole derivatives can vary significantly depending on the substituents present on the indole ring. The papers do not provide specific reactions for the compound , but they do offer insights into the types of chemical reactions that indole derivatives might undergo. For example, the conversion of 4-hydroxy-1H-indole-2-carbonitrile to a positive inotrope indicates that indole derivatives can be functionalized further to yield pharmacologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by their functional groups. The paper on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile discusses the compound's optical properties, including UV–vis absorption and fluorescence spectroscopy, which are affected by solvent interactions . These properties are crucial for understanding the behavior of the compound in different environments and could be relevant for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile as well.
Scientific Research Applications
Application 6: Agricultural Chemistry
For actual data and detailed information, you would need to consult scientific databases, research articles, or product suppliers like Tokyo Chemical Industry Co., Ltd. for their safety data sheets and product specifications . Remember to always handle chemicals with care and follow all safety guidelines. If you’re conducting experimental research, ensure you have approval from relevant regulatory bodies and ethics committees.
Application 7: Antidepressant Drug Synthesis
- Summary of Application : This compound is a key intermediate in the synthesis of Vilazodone Hydrochloride , an antidepressant with dual effects of partial stimulation of 5-HT1A receptor and inhibition of 5-HT reuptake .
- Methods of Application : The synthesis involves condensing specific phenyl compounds with a methylene reagent, followed by reduction-cyclization reactions .
- Results Summary : The method is noted for its simplicity, safety, and low cost, with high product yield and purity, making it suitable for industrial production .
Application 8: Neurotransmission Studies
- Summary of Application : The compound is used in research related to neurotransmission, potentially affecting conditions like Alzheimer’s, Parkinson’s, and schizophrenia .
- Methods of Application : It may be used as a certified reference material for highly accurate and reliable data analysis in neurology research chemicals and analytical standards .
- Results Summary : The use in this context would contribute to the understanding of neurological diseases and the development of new treatments .
Application 9: Material Science
- Summary of Application : The chlorobutyl group in the compound suggests potential use in the development of materials with improved resistance to heat, ozone, and flex fatigue .
- Methods of Application : It could be incorporated into polymers to enhance their properties, such as lower permeability and better vibration damping .
- Results Summary : The materials developed using this compound could show significant improvements in aging resistance and performance in various applications .
Application 10: Research and Development
- Summary of Application : The compound is indicated for research and development use only, suggesting its role in experimental and exploratory studies .
- Methods of Application : It could be used in various chemical reactions and processes to explore new chemical entities or reactions .
- Results Summary : The outcomes from such R&D could lead to novel discoveries and advancements in the field of chemistry .
Safety And Hazards
3-(4-chlorobutyl)-1H-indole-5-carbonitrile should be handled with care to avoid contact with skin and eyes, and inhalation of its mist, gas, or vapors should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . It should be used only in well-ventilated areas, away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJWMEJWFYRORL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432273 | |
Record name | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |
CAS RN |
143612-79-7 | |
Record name | 3-(4-Chlorobutyl)-5-cyanoindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143612797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-5-carbonitrile, 3-(4-chlorobutyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(4-CHLOROBUTYL)-5-CYANOINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6DNG55PBH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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